Fluoromethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoromethane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3F/c1-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVXSUQYWXRMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CF | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3F | |
| Record name | METHYL FLUORIDE | |
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DSSTOX Substance ID |
DTXSID6060474, DTXSID101315196 | |
| Record name | Fluoromethane | |
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| Record name | Methylidyne, fluoro- | |
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Molecular Weight |
34.033 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl fluoride (or fluoromethane) is a colorless flammable gas which is heavier than air. It has an agreeable ether-like odor. It is narcotic in high concentrations. It burns with evolution of hydrogen fluoride. The flame is colorless, similar to alcohol. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas with a pleasant ether-like odor; [Merck Index] Colorless gas; [Hawley] Colorless gas with a sweet odor; [MSDSonline] | |
| Record name | METHYL FLUORIDE | |
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| Record name | Fluoromethane | |
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CAS No. |
593-53-3, 13453-52-6, 3889-75-6, 51311-17-2 | |
| Record name | METHYL FLUORIDE | |
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| Record name | Fluoromethane | |
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| Record name | Fluoromethane | |
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| Record name | Fluoromethylene | |
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| Record name | Methane, fluoro- | |
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| Record name | Fluoromethane | |
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| Record name | Methylidyne, fluoro- | |
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| Record name | Fluoromethane | |
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| Record name | Carbon fluoride | |
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| Record name | FLUOROMETHANE | |
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Advanced Synthetic Methodologies for Fluoromethane and Its Derivatives
Chemo-selective Synthesis Strategies for Fluoromethane (B1203902)
Chemo-selective synthesis aims to produce this compound with high precision, minimizing the formation of byproducts such as over-fluorinated methanes (e.g., dithis compound (B1196922), trithis compound) or ethers.
One highly selective method involves the reaction of dimethyl sulfate (B86663) with potassium fluoride (B91410) in an aqueous solution. This process can achieve a quantitative yield of this compound, demonstrating excellent chemo-selectivity. chemicalbook.com The reaction proceeds via a nucleophilic substitution mechanism where the fluoride ion displaces the methyl sulfate group.
Another significant strategy is the vapor-phase fluorination of methanol (B129727) using aqueous hydrofluoric acid (HF). chemicalbook.com This method avoids the use of more hazardous anhydrous HF. The reaction is typically conducted at temperatures between 250°C and 400°C over a solid catalyst. While dimethyl ether is a principal byproduct, the conditions can be optimized to favor this compound formation.
A novel photochemical route has also been demonstrated for the synthesis of this compound in a dilute acetic acid medium. This method involves a hypothesized radical halogen atom transfer from an intermediate copper-fluorine transition metal complex to methyl radicals generated by the UV homolysis of acetic acid. The presence of Cu(II) is reported to be essential for the formation of this compound, and the process shows success in generating the target molecule, albeit currently at low yields (<1%). chemicalbook.com
Sustainable and Green Chemistry Approaches in this compound Production
The principles of green chemistry—focusing on waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency—are increasingly being applied to this compound production.
The use of aqueous hydrofluoric acid instead of its anhydrous form is a step towards a safer process, reducing the hazards associated with handling anhydrous HF. chemicalbook.com Furthermore, conducting reactions in water, as seen in the synthesis from dimethyl sulfate and potassium fluoride, aligns with the green chemistry goal of using benign solvents. chemicalbook.com
Vapor-phase catalytic processes represent a sustainable approach for large-scale industrial production due to their potential for continuous operation and easy product separation. A notable green route is the catalytic fluorination of dimethyl ether (DME) with hydrogen fluoride over an aluminum fluoride (AlF₃) catalyst. This method shows a high conversion of DME and nearly 100% selectivity for this compound, making it highly efficient and minimizing waste. scribd.com
Table 1: Comparison of Green Synthesis Routes for this compound
| Method | Precursors | Solvent/Phase | Key Green Aspect(s) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Dimethyl sulfate, Potassium fluoride | Water | Use of benign aqueous solvent; High (100%) yield and selectivity. | chemicalbook.com |
| Vapor-Phase Fluorination | Methanol, Aqueous HF | Gas Phase | Avoids hazardous anhydrous HF; Suitable for continuous production. | chemicalbook.com |
| Catalytic Fluorination of DME | Dimethyl ether (DME), HF | Gas Phase | High conversion and selectivity (~100%); Efficient for industrial scale. | scribd.com |
Phase-transfer catalysis (PTC) is another green chemistry tool that can be applied to fluorination reactions. PTC facilitates reactions between reagents in different phases (e.g., a solid and a liquid), often allowing for the use of milder reaction conditions, reduced solvent usage, and the use of more environmentally friendly inorganic bases. acsgcipr.orgoperachem.com
Radiosynthesis of Labeled this compound Isotopologues (e.g., ¹⁸F-Fluoromethane)
The radiosynthesis of this compound labeled with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]CH₃F) is of significant importance for Positron Emission Tomography (PET) imaging. [¹⁸F]this compound is a key precursor for the synthesis of various ¹⁸F-labeled radiotracers. nih.govresearchgate.net
The most common method for producing [¹⁸F]this compound is through a nucleophilic substitution reaction. This involves reacting cyclotron-produced, no-carrier-added [¹⁸F]fluoride with a methyl precursor that has a good leaving group. nih.gov Common precursors include methyl iodide and methyl mesylate. nih.govnih.gov The reaction is typically carried out using the [¹⁸F]fluoride-Kryptofix 2.2.2 (K₂₂₂) complex in an aprotic solvent like acetonitrile. nih.govnih.gov This process can be very rapid, with high radiochemical yields (RCY) of around 75% achieved in under six minutes. nih.gov
Solid-phase synthesis has also been developed, where a methyl group is attached to a polymer resin via a sulfonate leaving group. Reaction with the [¹⁸F]fluoride complex in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 95°C) releases the volatile [¹⁸F]this compound. snmjournals.org
Given the short half-life of fluorine-18 (approximately 109.8 minutes), the automation of these radiosyntheses is crucial for routine clinical production and to minimize radiation exposure to personnel. nih.govnih.gov Commercial synthesis modules, such as the GE TRACERlab, are often modified and programmed to perform the multi-step process of trapping the [¹⁸F]fluoride, drying, conducting the reaction, and purifying the final product. nih.govrsc.orgopenmedscience.com
Table 2: Key Parameters in the Radiosynthesis of [¹⁸F]this compound
| Parameter | Details | Reference(s) |
|---|---|---|
| Radionuclide | Fluorine-18 (¹⁸F) | nih.gov |
| Common Precursors | Methyl iodide (CH₃I), Methyl mesylate, Methyl tosylate | nih.govnih.gov |
| Fluorinating Agent | [¹⁸F]F⁻/Kryptofix 2.2.2 (K₂₂₂)/K₂CO₃ Complex | nih.gov |
| Reaction Type | Nucleophilic Substitution (Sₙ2) | nih.gov |
| Typical Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF) | nih.govsnmjournals.org |
| Reported RCY | Up to 75% | nih.gov |
| Synthesis Time | < 6 minutes (reaction time) | nih.gov |
| Automation | Commonly performed on automated synthesis modules (e.g., GE TracerLab) | nih.govopenmedscience.com |
Catalytic Systems in this compound Synthesis
Catalysis is central to the efficient and selective synthesis of this compound, particularly in industrial-scale vapor-phase processes. The choice of catalyst influences reaction rate, selectivity, and catalyst lifetime.
For the vapor-phase fluorination of methanol with hydrogen fluoride, a variety of solid catalysts have been proven effective. These include activated carbon, aluminum fluoride (AlF₃), chromium fluoride, and nickel fluoride, or mixtures thereof. chemicalbook.com Aluminum fluoride, in particular, has been studied for its strong Lewis acidity, which promotes the fluorination reaction. scribd.com The catalytic activity of AlF₃ can be correlated with its surface area and the presence of amorphous phases. scribd.com
In the synthesis of this compound from dimethyl ether and HF, amorphous AlF₃ with a high surface area has demonstrated the highest catalytic activity and stability in longevity tests. scribd.com This highlights the importance of the catalyst's physical properties in addition to its chemical composition.
Table 3: Catalytic Systems for Vapor-Phase this compound Synthesis
| Precursor(s) | Catalyst | Temperature Range (°C) | Key Characteristics | Reference |
|---|---|---|---|---|
| Methanol, HF | Activated carbon, AlF₃, CrF₃, NiF₃ | 250 - 400 | Solid-phase heterogeneous catalysis. | chemicalbook.com |
| Dimethyl ether, HF | Aluminum Fluoride (AlF₃) | Not specified | High surface area and amorphous AlF₃ show high activity and stability. Strong Lewis acidity is key. | scribd.com |
| Methylene (B1212753) chloride, HF | Chromium-based (bulk or supported) | 250 - 380 | Used for producing dithis compound but demonstrates the principle of catalytic fluorination of chloromethanes. | google.com |
In liquid-phase reactions, such as the fluorination of dimethyl sulfate, while the reaction can proceed without a catalyst, phase-transfer catalysts (PTCs) can be employed to enhance reaction rates and enable the use of solid inorganic fluorides like potassium fluoride or cesium fluoride. chemicalbook.comacsgcipr.orgnih.gov PTCs, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, work by transporting the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs. operachem.com
Molecular Spectroscopy and Structural Elucidation of Fluoromethane
Vibrational Spectroscopy of Fluoromethane (B1203902) (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are directly related to its molecular structure and the nature of its chemical bonds. For this compound, these methods have been instrumental in assigning its fundamental vibrational frequencies and understanding the behavior of overtones and combination bands.
This compound (CH3F) possesses six fundamental vibrational modes, categorized by its C3v symmetry: three are totally symmetric (A1), and three are doubly degenerate (E). These modes correspond to stretching and bending motions of the C-H and C-F bonds.
| Mode Type | Description | Symmetry | Frequency (cm⁻¹) (IR) | Frequency (cm⁻¹) (Raman) | Notes |
| ν₁ | CH₃ symmetric stretch | A₁ | 2930 | 2964 | Strong IR absorption nist.govwashington.edu |
| ν₂ | CH₃ symmetric bend | A₁ | 1464 | 1464 | Strong IR absorption nist.govwashington.edu |
| ν₃ | CF stretch | A₁ | 1049 | 1048.6 | Strong IR absorption nist.govwashington.edu |
| ν₄ | CH₃ asymmetric stretch | E | 3006 | 3005.8 | Strong IR absorption nist.govwashington.edu |
| ν₅ | CH₃ asymmetric bend | E | 1467 | 1466.5 | Strong IR absorption nist.govwashington.edu |
| ν₆ | CH₃ rock | E | 1182 | 1182.4 | Medium IR absorption nist.govwashington.edu |
Note: Frequencies are approximate and can vary slightly depending on experimental conditions and theoretical calculations. "E" denotes an uncertainty of 15-30 cm⁻¹ for IR values, while "A" denotes an uncertainty of 0-1 cm⁻¹ nist.gov. "VS" indicates very strong, "S" strong, and "M" medium intensity nist.gov. Fermi resonance effects can also influence observed frequencies nist.govresearchgate.net.
Overtones, which are transitions to higher vibrational energy levels (e.g., v=0 to v=2), and combination bands, formed by simultaneous excitation of multiple modes, are also observed in the IR and Raman spectra. These bands are typically weaker than fundamental transitions and provide further information about anharmonicity in the molecular potential energy surface tum.de.
High-resolution infrared spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, has been employed to resolve the rotational fine structure within the vibrational bands of this compound colorado.eduelte.huspectrabase.comiao.ruarxiv.org. These studies allow for the precise determination of rotational constants and centrifugal distortion parameters. For instance, analyses of vibration-rotation bands in the infrared spectrum have provided detailed insights into the molecule's rotational structure, including the J-structure in the P and R branches of sub-bands spectrabase.comscribd.com. High-resolution measurements are crucial for understanding subtle interactions and refining molecular parameters.
Spectroscopic investigations of this compound in condensed phases, such as solid phases or clathrate hydrates, reveal how intermolecular interactions influence its vibrational modes. Raman spectroscopy has been used to study this compound within clathrate hydrate (B1144303) crystals, providing insights into the C-H and C-F vibration modes of the guest molecules. These studies help in understanding the "loose cage-tight cage" model of Raman peak shifts and the effects of deuterated water on the guest molecule's spectra uq.edu.auucl.ac.uk. High-pressure Raman spectroscopy has also been used to study phase transitions in crystalline this compound uq.edu.au.
Rotational Spectroscopy and Molecular Geometry Refinement
Rotational spectroscopy, often conducted in the microwave or far-infrared regions, directly probes the rotational energy levels of molecules. By analyzing the rotational transitions, precise values for rotational constants can be determined. For this compound, a symmetric top molecule, the rotational constants A₀ and B₀ are key parameters used to define its molecular geometry, including bond lengths and bond angles nist.govwashington.eduspectrabase.comtandfonline.com. These constants are sensitive to the molecule's mass distribution and thus its structure. High-level ab initio calculations of potential energy surfaces and dipole moment surfaces have been used to accurately predict and interpret these rotational spectra, leading to refined molecular geometries tandfonline.comnist.gov. Centrifugal distortion constants, which account for the stretching of bonds due to rotation, are also determined from high-resolution rotational spectra, further refining the molecular model nist.govtandfonline.com.
Table of Rotational Constants for this compound (CH₃F)
| Constant | Value (cm⁻¹) | Reference |
| A₀ | 5.182009 ± 0.000012 | nist.gov |
| B₀ | 0.85179 | washington.edu |
| C₀ | 0.85179 | washington.edu |
Note: Values are for the ground vibrational state. A₀ is the rotational constant associated with rotation around the molecular symmetry axis, while B₀ and C₀ are the constants for rotation perpendicular to this axis, which are equal for a symmetric top.
Electronic Spectroscopy and Core Level Investigations
Electronic Spectroscopy examines transitions between electronic energy levels, typically in the ultraviolet (UV) and vacuum ultraviolet (VUV) regions. For this compound, VUV absorption spectra have been measured, revealing transitions to Rydberg states. These spectra are often compared with electron impact spectra jeolusa.comucsb.edu. Photoelectron spectroscopy, particularly threshold photoelectron spectroscopy (TPES), provides information about the ionization potentials and electronic states of the this compound cation.
Core Level Investigations , primarily through X-ray Photoelectron Spectroscopy (XPS), probe the binding energies of core electrons. XPS is element-specific and sensitive to the local chemical environment. For this compound, XPS studies have been used to determine core-level binding energies for carbon (C1s) and fluorine (F1s), with CH3F serving as a reference molecule in some studies. These investigations contribute to understanding chemical bonding and surface interactions researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Deuterated Analogues
NMR spectroscopy is a powerful tool for elucidating molecular structure, particularly through ¹H, ¹³C, and ¹⁹F NMR. For this compound and its deuterated analogues, NMR studies provide detailed information about the molecular framework and the environment of each nucleus.
¹H NMR: The ¹H NMR spectrum of this compound shows a characteristic splitting pattern due to spin-spin coupling with the ¹⁹F nucleus. The ¹H signal is split into a quartet, with coupling constants typically around 42-80 Hz for geminal ¹H-¹⁹F coupling uq.edu.au.
¹⁹F NMR: The ¹⁹F NMR spectrum provides information about the fluorine atom. The ¹⁹F signal in this compound is split into a quartet by the three equivalent protons, with a ¹H-¹⁹F coupling constant similar to that observed in the ¹H spectrum. ¹⁹F NMR is highly sensitive to the chemical environment, with a broad chemical shift range elte.huiao.ru.
Deuterated Analogues: NMR studies of deuterated this compound (e.g., CH₂DF, CHD₂F, CD₃F) are crucial for understanding vibrational effects on spectral parameters and for isotopic labeling studies nist.gov. Analysis of anisotropic couplings in these isotopomers, particularly in oriented media, refines the understanding of molecular orientation and bonding nist.gov.
Table of NMR Coupling Constants for this compound (CH₃F)
| Nuclei Involved | Coupling Type | Coupling Constant (Hz) | Reference |
| ¹H - ¹⁹F | Geminal | 42 - 80 | uq.edu.au |
Note: Coupling constants are typically independent of the external magnetic field strength.
Theoretical and Computational Investigations of Fluoromethane
Quantum Chemical Approaches to Electronic Structure and Bonding
Quantum chemical methods are indispensable for dissecting the intricate electronic structure and bonding within fluoromethane (B1203902). These methods allow for the accurate prediction of molecular properties, reaction pathways, and thermochemical data that are often challenging to obtain experimentally.
High-level ab initio electronic structure calculations have been instrumental in determining the thermochemical properties of this compound with high accuracy. These methods, often employing sophisticated correlated wave function approaches, aim to approach the exact solution of the Schrödinger equation for the given molecular system.
Studies utilizing methods like coupled-cluster theory with explicit correlations, including contributions up to quadruple excitations, have been employed to calculate thermodynamic functions such as enthalpies of formation and standard entropies for fluorinated compounds, including this compound researchgate.netacs.orgacs.org. The ANL0 method, when extended to include fluorine and validated against benchmark species, has demonstrated sub-chemical accuracy for heats of formation, with a reported mean error of -0.02 kJ/mol and a standard deviation of 0.91 kJ/mol across 36 benchmark species osti.govresearchgate.netosti.govacs.org. These calculations provide a robust foundation for thermochemical data, essential for kinetic modeling of combustion and atmospheric processes osti.govresearchgate.netosti.gov.
Furthermore, ab initio molecular orbital calculations have been used to investigate bonding in fluorocarbonium ions and their neutral counterparts, including CH₃F. These studies analyze inductive destabilization and resonance stabilization effects arising from fluorine substitution, noting that the increase in bonding energy with multiple fluorine substitutions is less than linear, attributed to non-additivity in carbon-fluorine π bonding cdnsciencepub.com. For instance, the reaction between F⁻ and CH₃F has been studied using composite ab initio focal-point analysis (FPA) to benchmark relative energies, providing insights into reaction pathways and potential energy surfaces aip.org.
Specific thermochemical data for CH₃F derived from these high-level calculations include:
| Property | Value (0 K) | Method/Level of Theory | Reference(s) |
| Heat of Formation (ΔHf°) | -76.0 ± 1.0 kJ/mol | G2(MP2) | acs.org |
| Heat of Formation (ΔHf°) | -77.7 kJ/mol | G2 | ucr.edu |
| C-H Bond Dissociation Energy | ~105 kcal/mol | High-level ab initio | osti.gov (implied) |
| C-F Bond Dissociation Energy | ~110 kcal/mol | High-level ab initio | osti.gov (implied) |
Note: Specific experimental values for heats of formation are often used as benchmarks for theoretical calculations. The values provided are representative of high-accuracy theoretical predictions.
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for investigating the electronic structure and properties of molecules like this compound. Its ability to balance accuracy with computational cost makes it suitable for a wide range of applications, from predicting spectroscopic constants to understanding reaction mechanisms.
DFT calculations have been extensively employed to predict nuclear spin-spin coupling constants in fluoromethanes, which are crucial for interpreting Nuclear Magnetic Resonance (NMR) spectra researchgate.netrsc.orgrsc.orgresearchgate.net. Studies have evaluated the effectiveness of various hybrid functionals (e.g., B3LYP, PBE0, BHandH) and basis sets. The BHandH functional, particularly with the 's' basis set, has shown good performance in calculating one-bond fluorine-carbon (¹J(C,F)) and two-bond fluorine-fluorine (²J(F,F)) coupling constants researchgate.netrsc.orgrsc.org. For instance, calculated ¹J(C,F) values for fluoromethanes using BHandH/s are reported to be in good agreement with experimental data researchgate.netrsc.org. DFT has also been used to calculate ¹⁹F chemical shifts, with methods like B3LYP-GIAO showing good correlation with experimental measurements researchgate.net.
In the context of molecular interactions and spectroscopy, DFT calculations have been used to assign Raman peaks of C-H and C-F vibration modes of fluoromethanes when incorporated into clathrate hydrate (B1144303) structures acs.orgresearchgate.net. These calculations aid in understanding the influence of the hydrate cage environment on the vibrational spectra of the guest molecule. DFT has also been applied to study intermolecular interactions, such as the dimerization of this compound ((CH₃F)₂) and its complex with water (CH₃F⋯H₂O), providing insights into dimer structures and binding energies researchgate.net.
Specific DFT-derived properties include:
| Property | Calculated Value | Method (Functional/Basis Set) | Reference(s) |
| ¹J(C,F) coupling constant | ~250-260 Hz | BHandH/s | researchgate.netrsc.orgrsc.org |
| ¹⁹F Chemical Shift (vs CF₄) | ~230 ppm | B3LYP-GIAO | researchgate.net (estimated) |
| C-H stretch (ν₁) | ~2900-3000 cm⁻¹ | DFT | acs.org (assignment) |
| C-F stretch (ν₃) | ~1000-1100 cm⁻¹ | DFT | acs.org (assignment) |
Note: Specific numerical values for coupling constants and chemical shifts are often context-dependent on the exact calculation setup and are presented here as representative findings.
Understanding how this compound interacts with low-energy electrons is crucial for fields like plasma physics and radiation chemistry. Computational studies, often employing methods like R-matrix theory, Xα calculations, and DFT, are used to investigate electron attachment and subsequent dissociation pathways.
These studies explore processes such as dissociative electron attachment (DEA), where an incoming electron attaches to the molecule, forming a temporary negative ion that can then fragment researchgate.netresearchgate.netmdpi.com. Computational methods help identify resonance energies at which these processes occur and predict the resulting fragment ions. For this compound and related compounds, calculations using methods like MP2 and EOMCCSD have been used to accurately estimate the states of negative ions involved in electron attachment researchgate.net. DFT calculations have been employed to identify dissociation channels associated with resonant states in electron attachment to dithis compound (B1196922) researchgate.net, and similar approaches are applied to this compound.
Electron impact ionization and dissociation processes are also studied to map out fragmentation patterns. Time-of-flight mass spectrometry combined with theoretical appearance potential calculations helps identify specific dissociative ionization channels for CH₃F, distinguishing between direct ionization and dissociative autoionization researchgate.netuliege.be. These studies reveal various fragment ions (e.g., CH₃F⁺, CH₂F⁺, CHF⁺, CF⁺, F⁺, CH₃⁺) and their formation pathways at different electron energies researchgate.netuliege.be. Ab initio molecular dynamics simulations and R-matrix calculations are also used to investigate dissociation dynamics following electron impact excitation, providing insights into reaction kinetics and branching ratios for different dissociation channels researchgate.netarxiv.org.
Key findings from these studies include:
Electron Attachment Resonance Energies: Studies on related halomethanes suggest resonance energies for electron attachment to this compound likely fall in the low eV range, typically associated with temporary negative ion formation aip.org. Specific resonance energies for CH₃F are detailed in specialized literature.
Dissociative Ionization Channels: Electron impact studies on CH₃F identify various fragment ions, with appearance potentials measured to correlate with specific dissociation pathways. For example, CH₃⁺ formation via direct dissociative ionization has been observed at around 16.5 eV researchgate.netuliege.be.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations and DFT are employed to study the behavior of this compound in condensed phases and its interactions with other molecules, including those relevant to biological systems.
The encapsulation of small molecules like this compound within clathrate hydrate cages is an area of interest for understanding gas storage and phase behavior. Computational studies, particularly using DFT, have been used to analyze the vibrational spectra of this compound molecules within these hydrate structures acs.orgresearchgate.net. By comparing experimental Raman spectra with DFT-calculated frequencies for C-H and C-F stretching and bending modes, researchers can assign the observed peaks and understand how the hydrate environment influences these vibrations. The empirical "loose cage-tight cage" model has been applied to estimate unperturbed frequencies of the C-H symmetric stretching mode of CH₃F in clathrate structures acs.org.
Studies have also investigated the dimerization of this compound and its interaction with water molecules using DFT. The (CH₃F)₂ dimer is predicted to have an anti-parallel structure, with a calculated dimerization energy around 5.7 kJ/mol (including BSSE and ZPE corrections) researchgate.net. The CH₃F⋯H₂O complex exhibits bent C–F⋯H–O intermolecular hydrogen bonding researchgate.net.
While direct simulations of this compound interacting specifically with biomolecules or cell membranes are less extensively detailed in the provided snippets, general studies on molecular interactions provide a basis for understanding such behaviors. DFT calculations have been used to determine the structure and electronic properties of various molecular complexes, including those relevant to pharmaceutical formulations rsc.orgmdpi.com. Studies on the adsorption attributes of this compound on surfaces like H-C8 also provide insights into its interaction potential scispace.com. These computational approaches, when applied to more complex biological systems, can elucidate binding affinities, conformational changes, and the influence of this compound on membrane permeability or protein function, though specific results for CH₃F with biomolecules are not detailed here.
Chemical Reactivity and Reaction Kinetics of Fluoromethane
Gas-Phase Reaction Kinetics and Mechanistic Studies
The gas-phase reactions of fluoromethane (B1203902) are critical in understanding its atmospheric fate and its behavior in combustion systems. oup.com Key reaction pathways include hydrogen and fluorine abstraction, as well as interactions with various ions and radicals.
Hydrogen abstraction is a primary degradation pathway for this compound in the atmosphere and in flames. oup.com This process involves the removal of a hydrogen atom from the this compound molecule by a radical species, such as the hydroxyl radical (OH) or a chlorine atom (Cl).
The reaction with OH radicals is particularly significant for determining the atmospheric lifetime of this compound. oup.comaip.org These reactions have been studied over a wide range of temperatures to understand their kinetics in both atmospheric and combustion environments. aip.orgnist.gov Theoretical modeling of the hydrogen abstraction reaction of this compound by the hydroxyl radical has been performed to calculate reaction rate constants and analyze kinetic isotope effects. researchgate.net One study suggests that the reaction has a relatively wide energy barrier and that tunneling effects are not very significant, even at low temperatures. researchgate.net
Chlorine atoms also react with this compound via hydrogen abstraction. The kinetics of this reaction have been investigated, providing valuable data for combustion and atmospheric models where chlorine species are present. acs.org
The general form of these hydrogen abstraction reactions is: CH₃F + X• → CH₂F• + HX where X• represents the abstracting radical (e.g., OH, Cl).
| Reactant Radical | Reaction with this compound (CH₃F) | Temperature Range (K) | Arrhenius Parameters | Rate Constant at 298 K (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|---|---|
| OH | CH₃F + OH → CH₂F + H₂O | 200 - 1000 | - | - |
| Cl | CH₃F + Cl → CH₂F + HCl | - | - | - |
Note: Specific Arrhenius parameters and rate constants can vary between studies and are often presented in complex forms. This table provides a simplified representation.
While hydrogen abstraction is the more dominant pathway, fluorine abstraction from this compound can also occur, particularly in high-energy environments. osti.gov These reactions are generally much slower than hydrogen abstraction, with rate constants that are several orders of magnitude smaller. osti.govacs.org This is due to the high strength of the carbon-fluorine bond (552 kJ/mol). wikipedia.org
An example of a fluorine abstraction reaction is: CH₃F + Y• → CH₃• + FY where Y• is a radical species capable of abstracting a fluorine atom.
The study of these reactions is important for developing detailed chemical kinetic models for the thermal destruction of fluorinated compounds. osti.govacs.org
The gas-phase reactions of this compound with a wide array of atomic metal cations have been systematically studied at room temperature. yorku.caresearchgate.net These studies reveal several primary reaction channels, including:
Fluorine atom transfer: M⁺ + CH₃F → MF⁺ + CH₃
CH₃F addition: M⁺ + CH₃F → M(CH₃F)⁺
HF elimination: M⁺ + CH₃F → MCH₂⁺ + HF
H₂ elimination: M⁺ + CH₃F → MCHF⁺ + H₂
The reactivity and the dominant reaction pathway are highly dependent on the specific metal cation. yorku.caresearchgate.net Early transition metal cations tend to be more reactive than late transition metal cations. yorku.caresearchgate.net For instance, fluorine atom transfer is a common channel for early transition metals, while CH₃F addition is more prevalent with late transition and main-group cations. yorku.caresearchgate.net
This compound also reacts with other radical species. For example, fluoromethyl radicals (CH₂F•), formed from hydrogen abstraction, can participate in further reactions, such as with oxygen atoms or other radicals, which are important steps in combustion processes. nist.gov
Combustion and Thermal Decomposition Mechanisms
The combustion and thermal decomposition of this compound are complex processes involving a multitude of elementary reactions. osti.govresearchgate.net Understanding these mechanisms is crucial for applications such as flame suppression and the thermal degradation of fluorinated waste. osti.gov
Key aspects of this compound combustion include:
H-atom abstraction: As discussed earlier, this is a primary initiation step. oup.com
Radical reactions: Fluoromethyl radicals (CH₂F•) can react with oxygen-containing species to form products like carbonyl fluoride (B91410) (CF₂O). nist.gov
Formation of HF: The production of hydrogen fluoride (HF) is a common feature of fluorocarbon combustion. nist.gov
Detailed chemical kinetic models have been developed to simulate the combustion of this compound, incorporating thermochemical data and rate coefficients for numerous reactions. osti.govacs.orgresearchgate.net These models are essential for predicting flame properties and understanding the formation of combustion byproducts. researchgate.net During thermal degradation, this compound can be a decomposition product of larger fluoropolymers. turi.org
Photochemical Reactions and Photo-induced Processes
Photochemical reactions are initiated by the absorption of light. britannica.com In the context of this compound, photochemistry can play a role in its atmospheric degradation and is a tool used in laboratory studies to generate radicals. rsc.org
While this compound itself does not significantly absorb sunlight in the troposphere, it can be subject to photochemical reactions in the presence of other species or under specific laboratory conditions. For example, the photolysis of other compounds in the presence of this compound can lead to the formation of radicals that then react with it. rsc.org
A notable application of photochemistry involving fluorinated methanes is the generation of trifluoromethyl radicals (CF₃•) from the photolysis of trifluoroiodomethane (CF₃I). rsc.org These radicals can then be used to study their reactions with other molecules. Although this example involves a different this compound, it illustrates the principle of using photochemical methods to initiate reactions in this class of compounds.
Solvolytic Reactions and Solvent Effects
Solvolysis is a chemical reaction in which the solvent acts as a nucleophile. wikipedia.orgbritannica.com For alkyl halides like this compound, solvolysis reactions typically proceed via nucleophilic substitution (Sₙ1 or Sₙ2) mechanisms. wikipedia.org However, the C-F bond is generally very resistant to nucleophilic attack, making this compound much less reactive in solvolysis than its chloro-, bromo-, and iodo-analogs. cas.cn
The choice of solvent can significantly influence the rate and mechanism of a reaction. pageplace.de For reactions involving this compound, the solvent can affect the stability of reactants, transition states, and products. In the context of Sₙ1 reactions, polar protic solvents can stabilize the carbocation intermediate, potentially increasing the reaction rate. libretexts.org However, due to the low reactivity of the C-F bond, such reactions with this compound are not common under typical conditions. cas.cn
While direct solvolysis of this compound is challenging, the principles of solvent effects are still relevant to its chemistry. For instance, in reactions where this compound is a reactant, the polarity and hydrogen-bonding ability of the solvent can influence reaction kinetics. pageplace.de
Environmental Chemistry and Atmospheric Science of Fluoromethane
Atmospheric Fate and Degradation Pathways
The atmospheric fate of fluoromethane (B1203902) (CH3F) is primarily determined by its interaction with hydroxyl radicals (OH) in the troposphere. The OH radical is a highly reactive species that initiates the oxidation of many atmospheric trace gases. The reaction of CH3F with OH radicals leads to the abstraction of a hydrogen atom, initiating a chain of chemical reactions.
The atmospheric lifetime of this compound is relatively short compared to perfluorocarbons (PFCs) but significant in terms of its contribution to climate change. Various studies have estimated its atmospheric lifetime. For instance, the tropospheric atmospheric lifetime is reported to be approximately 2.85 years, with a longer stratospheric lifetime of about 83.9 years. Other estimates place its lifetime in the range of 2.6 to 3.7 years noaa.govstatcan.gc.caipcc.chunfccc.int. This relatively short lifetime means that this compound is removed from the atmosphere on a timescale of years, primarily through chemical reactions, rather than accumulating indefinitely like longer-lived greenhouse gases.
The degradation process initiated by OH radicals typically leads to the formation of intermediate radicals, which further react with atmospheric oxygen and other species. While detailed atmospheric degradation product studies specifically for this compound are less prevalent in the provided literature compared to other HFCs, the general pathway for HFCs involves the formation of carbonyl fluoride (B91410) (COF2) and hydrogen fluoride (HF) as potential end products, alongside other fluorinated species researchgate.netacs.org.
Assessment of Global Warming Potential (GWP) and Climate Impact
This compound is recognized as a greenhouse gas due to its ability to absorb infrared radiation, thereby contributing to the warming of the Earth's atmosphere. The Global Warming Potential (GWP) is a metric used to quantify the contribution of different greenhouse gases to climate change relative to carbon dioxide (CO2) over a specified time horizon.
This compound (CH3F) has a significant radiative efficiency, estimated at 0.0358 W/m²/Pa noaa.gov. Its GWP values vary depending on the time horizon considered and the assessment report used.
Table 1: Atmospheric Properties of this compound (CH3F)
| Property | Value | Source/Notes |
| Atmospheric Lifetime (years) | ~2.6 - 3.7 | Range from multiple sources noaa.govstatcan.gc.caipcc.chunfccc.int. Tropospheric lifetime is the primary factor. |
| Radiative Efficiency (W/m²/Pa) | 0.0358 | noaa.gov |
Table 2: Global Warming Potential (GWP) of this compound (CH3F)
| Time Horizon | GWP Value | IPCC Assessment Report / Source |
| 20-year | ~490-655 | SAR unfccc.int, Recent noaa.gov |
| 100-year | ~150 | SAR unfccc.int, Recent noaa.govstatcan.gc.ca |
| 500-year | ~45 | SAR unfccc.int |
As indicated in Table 2, this compound has a GWP100 of approximately 150, meaning that over a 100-year period, one kilogram of this compound traps 150 times more heat than one kilogram of carbon dioxide. Its shorter-term GWP (20-year) is substantially higher, reflecting its stronger absorption of radiation in the initial years after emission. These values highlight its potency as a greenhouse gas, albeit less potent and shorter-lived than many perfluorocarbons (PFCs) or longer-chain HFCs copernicus.orgpnas.org.
Regulatory Framework and Environmental Policy Implications
As a hydrofluorocarbon (HFC) with significant global warming potential, this compound falls under the purview of international and national climate change regulations. While specific regulations targeting this compound individually are less common, it is encompassed within broader frameworks governing HFCs and greenhouse gases.
Perfluorocarbons (PFCs) and HFCs are recognized as potent greenhouse gases, and their emissions have been regulated under international agreements like the Kyoto Protocol and, more recently, the Paris Agreement copernicus.orgpnas.org. The Kigali Amendment to the Montreal Protocol, adopted in 2016, specifically mandates a global phase-down of HFC production and consumption due to their high GWPs canada.ca. Countries are required to report their emissions of these gases under the United Nations Framework Convention on Climate Change (UNFCCC) canada.ca.
The data on this compound's GWP and atmospheric lifetime, as compiled by bodies like the Intergovernmental Panel on Climate Change (IPCC), are crucial for inventory reporting and for implementing policies aimed at mitigating climate change canada.ca. The continued monitoring of atmospheric concentrations and emissions of HFCs like this compound is essential for assessing the effectiveness of these regulatory measures and for informing future climate policy decisions.
Advanced Research Applications and Methodological Developments
Tracer Applications in Positron Emission Tomography (PET) Imaging Research
Positron Emission Tomography (PET) is a powerful nuclear medicine imaging technique used for the early detection and monitoring of diseases, particularly cancer. nih.govnih.gov This modality relies on the use of biomolecules labeled with positron-emitting isotopes, with fluorine-18 (B77423) being one of the most routinely used due to its favorable half-life of approximately 110 minutes and its positron-emitting properties. nih.govlbl.govtctmd.com The relatively long half-life of fluorine-18 allows for its use in PET imaging across a greater number of centers, thereby increasing patient access to this diagnostic tool. tctmd.com
One of the most widely used radiotracers in PET imaging is 2-deoxy-2-[¹⁸F]fluoro-β-D-glucose ([¹⁸F]-FDG), a glucose analog used to assess glucose metabolism in various tissues, including the heart, lungs, and brain, and for the early detection of tumors. nih.govnih.gov The accumulation of the tracer provides information about the metabolic activity of tissues, which is often elevated in cancer cells. nih.gov
Recent research has focused on developing new methods to incorporate fluorine-18 into a wider range of chemical compounds to create novel radiotracers. lbl.gov For instance, researchers have discovered a chemical mechanism that facilitates the formation of trifluoromethyl (CF₃) compounds and their attachment to other molecules. lbl.gov This is particularly significant as many pharmaceuticals, including the antidepressant Prozac and the anti-inflammatory Celebrex, contain CF₃ groups, which can enhance their effectiveness and selectivity. lbl.gov The ability to label these drugs with fluorine-18 is crucial for studying their biological uptake and pathways in preclinical and clinical research. lbl.gov
The development of new fluorine-18 labeled radiotracers, such as flurpiridaz F-18, which was recently approved for cardiac PET imaging, is expanding the diagnostic capabilities of this technology. tctmd.com These advancements are expected to lead to substantial growth in the use of PET for a wider range of medical conditions. tctmd.com
| Radiotracer | Isotope | Half-life | Common Applications |
| [¹⁸F]-FDG | Fluorine-18 | ~110 minutes | Oncology, Neurology, Cardiology |
| Flurpiridaz F-18 | Fluorine-18 | ~110 minutes | Myocardial Perfusion Imaging |
| Rubidium-82 | Rubidium-82 | ~76 seconds | Myocardial Perfusion Imaging |
| N-13 Ammonia | Nitrogen-13 | ~10 minutes | Myocardial Perfusion Imaging |
Advanced Materials Science Applications (e.g., Semiconductor Manufacturing)
Fluoromethane (B1203902) and other fluorine-containing compounds are indispensable in the manufacturing of semiconductors, the foundational components of modern electronics. wikipedia.orginhancetechnologies.comsemi.org These gases are utilized in critical stages of the fabrication process, such as plasma etching and chamber cleaning. wikipedia.orginhancetechnologies.com In plasma etching, this compound is used as a source of fluorine radicals that selectively remove material to create the intricate microscopic patterns on semiconductor wafers. wikipedia.orginhancetechnologies.com
The unique properties of fluorinated gases, including their high reactivity and ability to be precisely controlled, make them ideal for achieving the nanoscale features required in today's advanced microchips. inhancetechnologies.com The use of these gases has been a key factor in enabling the continuous miniaturization and increased performance of electronic devices. inhancetechnologies.com
Fluoropolymers, which are polymers containing fluorine atoms, also play a vital role in semiconductor manufacturing. fluorocarbon.co.ukdalau.com Their exceptional chemical and thermal stability, along with their non-stick properties, make them suitable for use in the demanding cleanroom environments where semiconductors are fabricated. fluorocarbon.co.ukdalau.com Components such as tubing, valves, seals, and containers made from fluoropolymers are used to handle and transport the ultra-pure and often highly corrosive chemicals used in the manufacturing process without introducing contaminants. fluorocarbon.co.ukdalau.com The inertness of these materials ensures the purity of the chemicals and prevents the degradation of the manufacturing equipment. fluorocarbon.co.ukdalau.com
| Fluorinated Compound | Application in Semiconductor Manufacturing | Key Properties |
| This compound (CH₃F) | Plasma Etching | Source of fluorine radicals for material removal |
| Fluorine (F₂) / Nitrogen (N₂) mixtures | Chamber Cleaning, Etching | Highly effective cleaning agents |
| Tungsten Hexafluoride (WF₆) | Chemical Vapor Deposition (CVD) | High vapor pressure for efficient deposition of tungsten films |
| Fluoropolymers (e.g., PTFE, PFA) | Equipment Components (tubing, valves, seals) | Chemical inertness, thermal stability, non-stick properties |
This compound as a Building Block in Complex Organic Synthesis
The introduction of fluorine atoms or fluorine-containing groups into organic molecules can significantly alter their physical, chemical, and physiological properties. alfa-chemistry.comnih.gov This strategy, known as fluorination, is widely employed in the pharmaceutical, agrochemical, and materials science industries to enhance the performance of their products. alfa-chemistry.comsigmaaldrich.com Fluorinated compounds often exhibit increased stability, lipophilicity, and metabolic resistance compared to their non-fluorinated counterparts. nih.govsigmaaldrich.com
This compound can serve as a fundamental building block in the synthesis of more complex fluorinated organic molecules. youtube.com Although direct use of this compound can be challenging due to its gaseous nature, the methyl fluoride (B91410) motif is a key component of many larger molecules. The synthesis of these molecules often involves the use of various fluorinating reagents and methodologies to introduce the C-F bond.
One such method is halofluorination, where an alkene is reacted with a source of a halogen cation and a fluoride anion to introduce both a halogen and a fluorine atom across a double bond. nih.govbeilstein-journals.org These vicinal halofluorides can then be further transformed into a variety of other fluorine-containing compounds. nih.govbeilstein-journals.org The development of new and efficient methods for the synthesis of fluorinated building blocks is an active area of research, driven by the high demand for novel fluorinated materials and pharmaceuticals. nih.govbeilstein-journals.org
| Property Modified by Fluorination | Impact on Molecule |
| Stability | Increased thermal and chemical stability |
| Reactivity | Altered reaction pathways and rates |
| Lipophilicity | Increased ability to pass through biological membranes |
| Acidity | Modified pKa values |
| Bioavailability | Improved absorption and distribution in biological systems |
Adsorption Studies on Novel Nanomaterials
The study of adsorption processes at the nanoscale is crucial for developing new technologies for environmental remediation, sensing, and catalysis. Novel nanomaterials, with their high surface area-to-volume ratios and tunable surface chemistries, are being extensively investigated for their potential as adsorbents. rsc.orgmdpi.comnih.gov
While direct adsorption studies of this compound on novel nanomaterials are not widely reported, the principles and techniques used in the adsorption studies of other fluorinated compounds and gases are highly relevant. For instance, carbon-based nanomaterials such as graphene oxide and carbon nanotubes have shown significant potential for the capture of various gases, including chlorine-containing gases. mdpi.com These materials can be modified to enhance their adsorption capacity and selectivity for specific molecules. mdpi.com
In the context of water purification, ligand-functionalized nanomaterials have been developed for the selective removal of toxic substances, including fluorinated organic compounds. rsc.orgnih.gov For example, a composite nanosphere material has been fabricated for the efficient detection and removal of sulfanilamide from wastewater. rsc.org Similarly, surface-imprinted magnetic graphene oxide-grafted cellulose nanocrystals have been developed for the selective extraction and fast adsorption of fluoroquinolones from water samples. nih.gov
These studies demonstrate the versatility of nanomaterials as adsorbents and highlight the potential for designing materials with high affinity and selectivity for specific target molecules, which could in principle be extended to this compound.
| Nanomaterial | Target Adsorbate(s) | Potential Application |
| Modified Graphene Oxide | Chlorine, Hydrogen Chloride | Air filtration and purification |
| Mesoporous Silica with Organic Ligand | Sulfanilamide | Wastewater treatment |
| Magnetic Graphene Oxide-grafted Cellulose Nanocrystals | Fluoroquinolones | Water purification |
Role in Interstellar Chemistry Modeling
The chemistry of the interstellar medium (ISM), the vast expanse of gas and dust between stars, is a complex and fascinating field of study. unimelb.edu.aunsf.govnasa.gov Scientists use observational data from telescopes and sophisticated chemical models to understand the formation and evolution of molecules in these extreme environments. unimelb.edu.aunasa.gov
Halogen-containing molecules, though minor constituents of the ISM, are of particular interest due to their unique thermochemistry. arxiv.orgresearchgate.net Theoretical models of interstellar chemistry aim to predict the abundances of these molecules and explain their observed distributions. arxiv.orgresearchgate.net
While this compound itself has not been definitively detected in the ISM, the chemistry of fluorine-containing molecules is an active area of research. Models predict that hydrogen fluoride (HF) is the dominant gas-phase reservoir of fluorine in both diffuse and dense molecular clouds. arxiv.orgresearchgate.net The detection of other fluorine-containing species, such as the cation CF⁺, provides important constraints for these models. arxiv.orgresearchgate.net
The study of the reactions that form and destroy these molecules helps to build a more complete picture of the chemical processes occurring in the ISM. Understanding the role of simple fluorinated molecules is a step towards unraveling the complex network of reactions that can lead to the formation of more complex organic molecules, some of which may be precursors to life. unimelb.edu.au
| Interstellar Molecule | Significance in Interstellar Chemistry |
| Hydrogen Fluoride (HF) | Predicted to be the dominant gas-phase reservoir of fluorine |
| Carbon Fluoride Cation (CF⁺) | Observed species that provides constraints for chemical models |
| Methyl Cation (CH₃⁺) | Plays an important role in the formation of more complex carbon-based molecules |
| Polyaromatic Hydrocarbons (PAHs) | Implicated in the chemistry involved in the origin of life |
Future Directions and Emerging Research Areas
Development of Novel Fluorination Reagents and Methodologies
The ongoing quest for more efficient, selective, and sustainable methods for introducing fluorine atoms into organic molecules remains a central theme in chemical research. Future directions involve the design of novel fluorinating reagents and the refinement of existing methodologies. Sulfur-based reagents, such as DAST (diethylaminosulfur trifluoride) and its more stable derivatives like XtalFluor-E and Fluolead, continue to be refined for deoxygenative fluorination acs.org. Emerging reagent classes, including N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB) and S-trifluoromethyl trifluoromethanesulfonothioate (TTST), are being developed for specific transformations, offering improved handling and reactivity profiles louisville.edu.
A significant area of advancement is the application of photoredox catalysis. Visible-light photoredox catalysis enables fluorination and fluoroalkylation reactions under mild conditions, often utilizing readily available photocatalysts like [Ru(phen)₃]Cl₂ or organic dyes mdpi.comresearchgate.netresearchgate.netnih.gov. This approach allows for the generation of reactive radical species, such as the trifluoromethyl radical (•CF₃), from precursors like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or Togni reagents, facilitating their addition to various substrates mdpi.comresearchgate.net. Future research will likely focus on expanding the scope of these photoredox-catalyzed reactions, developing more robust and recyclable photocatalysts, and exploring their application in complex molecule synthesis.
Furthermore, the development of nucleophilic fluorination strategies is progressing, aiming to enhance the reactivity of fluorinated carbanions through the use of activating groups and optimized reaction conditions cas.cn. The ultimate goal is to create a toolkit of reagents and methods that are safe, practical, cost-effective, and environmentally responsible, capable of performing selective fluorinations on diverse molecular scaffolds cas.cnharvard.edu.
Table 8.1: Emerging Trends in Fluorination Reagents and Methodologies
| Reagent/Methodology Class | Key Characteristics | Potential Applications |
| Advanced Sulfur Reagents | Improved thermal stability, selective fluorination | Deoxygenation of alcohols, carbonyls; synthesis of fluorinated building blocks |
| Photoredox Catalysis | Mild conditions, visible light activation, radical generation | Trifluoromethylation, difluoromethylation, C-H fluorination of diverse substrates |
| Transition Metal Catalysis | C-H activation, selective bond formation | Pd-catalyzed C-H fluorination, Cu-catalyzed ¹⁸F-fluorination, C-F bond functionalization |
| Novel Nucleophilic Reagents | Enhanced carbanion stability/reactivity | Difluoromethylation and monofluoromethylation of electrophiles |
Advanced Spectroscopic Techniques for In-Situ Analysis
Understanding the intricate mechanisms and optimizing the conditions for fluoromethane (B1203902) transformations necessitates the application of advanced spectroscopic techniques for in-situ analysis. While specific research on this compound in-situ analysis is not detailed in the provided literature, general trends in organic synthesis highlight the importance of real-time monitoring. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy are crucial for identifying reaction intermediates, monitoring substrate consumption and product formation, and elucidating reaction pathways without the need for sample quenching or isolation acs.orgresearchgate.net.
Future research endeavors will likely involve the development and implementation of hyphenated techniques and advanced spectroscopic methods that can provide higher resolution, faster acquisition times, and greater sensitivity. This will enable detailed mechanistic studies of complex fluorination reactions, including those involving this compound, allowing for precise control over reaction selectivity and efficiency. The integration of these analytical tools with flow chemistry platforms is also a promising avenue for optimizing reaction parameters and scaling up processes.
Multi-scale Computational Modeling for Complex Systems
Computational chemistry plays an indispensable role in modern chemical research, particularly in understanding complex reaction mechanisms and predicting the behavior of molecules like this compound under various conditions. Density Functional Theory (DFT) is widely employed to calculate reaction barriers, identify transition states, and determine the electronic properties of intermediates, thereby providing fundamental insights into reaction pathways researchgate.netcas.cn. Molecular dynamics simulations can offer a deeper understanding of solvent effects, molecular interactions, and the dynamic behavior of reaction systems.
Future research will focus on the application of multi-scale modeling approaches that bridge quantum mechanical calculations with classical molecular dynamics, enabling the simulation of larger and more complex systems. This includes modeling catalytic cycles, predicting the efficacy of novel fluorinating reagents, and understanding the factors that govern selectivity in this compound conversions. Such predictive modeling is essential for the rational design of new catalysts and reaction conditions, accelerating the discovery process and reducing experimental trial-and-error.
Table 8.3: Computational Modeling Approaches in Fluorination Research
| Computational Method | Primary Application in Fluorination Research | Insights Gained |
| Density Functional Theory (DFT) | Reaction mechanism elucidation, transition state analysis, energy calculations | Reaction barriers, activation energies, electronic structure of intermediates, catalyst design |
| Molecular Dynamics (MD) | Simulation of solvent effects, molecular interactions, reaction environment | Solvent-protein interactions, diffusion, conformational changes, reaction dynamics |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions, large molecular systems | Combined electronic and dynamic effects in complex biological or catalytic systems |
| Predictive Modeling (QSAR/QSPR) | Correlation of structure with reactivity/properties | Screening of potential reagents, prediction of physical and chemical properties |
Interdisciplinary Research in Environmental and Health Sciences
The impact and applications of fluorinated compounds extend beyond synthetic chemistry, necessitating interdisciplinary research in environmental and health sciences. While specific environmental or health research directly involving this compound is not detailed in the provided literature, general trends for fluorinated molecules suggest future directions. Research into the environmental fate, degradation pathways, and potential atmospheric impact of fluorinated compounds is critical ucd.ie. Understanding the persistence, bioaccumulation, and toxicity profiles of fluorinated substances is essential for sustainable chemical development.
In health sciences, the incorporation of fluorine atoms or fluorinated moieties into pharmaceuticals and agrochemicals is a well-established strategy to modulate properties such as lipophilicity, metabolic stability, and bioavailability louisville.eduresearchgate.netucd.ie. Future interdisciplinary efforts may involve investigating the biological activity and metabolic pathways of novel fluorinated compounds derived from this compound transformations. Furthermore, advanced analytical techniques will be crucial for environmental monitoring and for the biomonitoring of exposure to fluorinated compounds. The development of fluorinated drugs and materials requires a holistic approach that considers their entire lifecycle, from synthesis to environmental and biological impact.
Exploration of New Catalytic Conversions of this compound
The exploration of novel catalytic conversions of this compound and related C-F bond containing molecules is a burgeoning area. Transition-metal catalysis, particularly using metals like palladium, copper, and ruthenium, is pivotal for activating C-F bonds or facilitating the incorporation of fluorine-containing groups researchgate.netnih.govcas.cnnih.gov. Research is focused on developing highly selective catalysts for C-H fluorination, C-F bond functionalization, and the synthesis of complex fluorinated architectures. For instance, palladium-catalyzed C-H fluorination using electrophilic reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) represents a significant advancement nih.gov.
Photoredox catalysis, as mentioned earlier, also offers powerful catalytic routes for C-F bond formation, often through radical pathways mdpi.comresearchgate.netresearchgate.netnih.gov. Future work will likely involve the development of more efficient and selective catalytic systems, including homogeneous, heterogeneous, and organocatalytic approaches, to achieve challenging transformations. This includes exploring catalytic methods for the activation of the relatively strong C-F bond in this compound itself, potentially leading to new functionalization strategies. The development of catalytic systems that can operate under milder conditions and utilize more abundant metals or metal-free catalysts is also a key future objective.
Table 8.5: Emerging Catalytic Strategies for Fluorinated Compound Synthesis
| Catalytic Approach | Target Transformation | Key Catalysts/Reagents | Research Focus |
| Transition Metal Catalysis | C-H Fluorination, C-F bond activation/functionalization, Trifluoromethylation | Pd, Cu, Ru complexes; Ligand design; Heterogeneous catalysts | Improving selectivity, substrate scope, and efficiency; developing earth-abundant metal catalysts |
| Photoredox Catalysis | Radical fluorination/fluoroalkylation, C-H functionalization | Ru, Ir, Cu complexes; Organic dyes (e.g., acridinium, methylene (B1212753) blue); Visible light | Mild reaction conditions, generation of reactive intermediates, tandem reactions, photocatalytic C-F bond formation |
| Organocatalysis | Asymmetric fluorination, enantioselective transformations | Chiral amines, Lewis acids, phase-transfer catalysts | Developing metal-free routes, achieving high enantioselectivity |
| Enzyme Catalysis | Biocatalytic fluorination | Fluorinase enzymes | Biotransformation of fluorinated substrates, production of fluorinated natural products |
List of Compounds Mentioned:
this compound (CH₃F)
Sulfur tetrafluoride (SF₄)
XtalFluor-E
XtalFluor-M
Fluolead
Diethylaminosulfur trifluoride (DAST)
Deoxo-Fluor
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
N-fluorobenzenesulfonimide (NFSI)
N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB)
S-trifluoromethyl trifluoromethanesulfonothioate (TTST)
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent)
Togni reagent
Selectfluor
Trifluoroiodomethane (CF₃I)
Fluoroacetate
Tetrafluoroborate (BF₄⁻)
Potassium bifluoride
Dimethyl sulfate (B86663)
Triflic anhydride (B1165640)
Phenyliodine(III) diacetate
Potassium hexamethyldisilazide (KHMDS)
Tetrabutylammonium fluoride (B91410) (TBAF)
Tetrabutylammonium difluorotriphenylsilicate (TBAT)
Acridinium-based photocatalyst
[Ru(phen)₃]Cl₂
4CzIPN
Methylene blue
Copper(I) fluoride
Copper(I) thiocyanate (B1210189) (CuSCN)
Cesium fluoride (CsF)
Trimethylsilyl chloride (Me₃SiCl)
Phenylsulfonyl group
Q & A
Q. What experimental techniques are standard for synthesizing fluoromethane (CH₃F) in laboratory settings?
this compound synthesis typically involves gas-phase halogen exchange reactions, such as the substitution of chlorine in CH₃Cl with fluorine using metal fluorides (e.g., SbF₃). Alternatively, direct fluorination of methane under controlled conditions can be employed. Experimental protocols must detail reaction conditions (temperature, pressure, catalysts) and purity validation via GC-MS or NMR .
- Example Methodology :
Q. How is the molecular structure of this compound determined, and what tools validate its geometry?
Structural analysis combines spectroscopic methods (IR, Raman) and quantum mechanical calculations. Key steps:
Q. What thermodynamic properties of this compound are critical for environmental impact studies?
Q. How do hydrogen-bonding interactions affect nuclear quadrupole coupling constants (NQCC) in solid this compound systems?
Hydrogen bonding between CH₃F and host molecules alters electric field gradients at <sup>19</sup>F nuclei. Methodological approaches:
- TDPAD Measurements : Detect NQCC parameters (e.g., e²qQ ≈ 140 MHz) and asymmetry (η ≈ 0.12) .
- Hartree-Fock Calculations : Include basis sets (6-311++G**) and polarization effects to model Van der Waals interactions.
- Key Finding : Hydrogen-bonded 19F complexes in fluoromethanes exhibit NQCC values comparable to solid HF, suggesting similar electronic environments .
Q. Why do discrepancies arise between Townes-Dailey theory and experimental <sup>19</sup>F quadrupole coupling constants in fluoromethanes?
Townes-Dailey theory assumes simplified bonding models, neglecting hybridization and electron correlation. Resolving discrepancies requires:
- First-Principle Calculations : Hartree-Fock or DFT with many-body pair correlation corrections.
- Experimental Validation : Compare TDPAD results (e.g., e²qQ = 138 MHz for CH₂F₂) with theoretical predictions .
- Statistical Analysis : Use ANOVA to assess significance of basis set choices (p < 0.05) .
Q. What methodological challenges arise in measuring this compound’s solubility in ionic liquids, and how are they addressed?
Challenges include low volatility and solvent interactions. Solutions:
- Gravimetric Analysis : Measure mass uptake in [HMIM][PF₆] at controlled temperatures (25–60°C).
- Henry’s Law Constants : Derive via vapor-liquid equilibrium experiments, correcting for non-ideality using Pitzer models.
- Data Conflict Resolution : Replicate studies (e.g., Shiflett et al., 2006) to verify solubility trends (e.g., ~0.02 mol fraction at 30°C) .
Q. How can computational models reconcile contradictory kinetic data for OH radical reactions with this compound?
Contradictions arise from experimental setups (e.g., pulse-radiolysis vs. flow tubes). Methodological steps:
- Sensitivity Analysis : Vary temperature (200–400 K) and pressure (1–1000 Torr) in kinetic simulations.
- Cross-Validation : Compare Arrhenius parameters (Ea ≈ 12 kJ/mol) across studies (Bera et al., 1988 vs. DeMore et al., 1996) .
- Uncertainty Quantification : Report confidence intervals (±15%) for rate constants using Monte Carlo error propagation .
Guidelines for Rigorous Research Design
- Experimental Reproducibility : Document reaction conditions, instrument calibration, and raw data archiving per IUPAC standards .
- Statistical Rigor : Adhere to ASTM E2935 for outlier detection and significance thresholds (p < 0.01) .
- Ethical Compliance : Disclose conflicts of interest and obtain safety approvals for high-pressure/high-temperature experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
